Methyl 3,4,5-trimethoxycinnamate
Methyl 3,4,5-trimethoxycinnamate
Methyl 3, 4, 5-trimethoxycinnamate, also known as 3, 4, 5-trimethoxycinnamate methyl ester, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Methyl 3, 4, 5-trimethoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3, 4, 5-trimethoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3, 4, 5-trimethoxycinnamate can be found in herbs and spices. This makes methyl 3, 4, 5-trimethoxycinnamate a potential biomarker for the consumption of this food product.
Methyl-3,4,5-trimethoxy cinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 3,4,5-trimethoxycinnamic acid with methanol. It is a member of methoxybenzenes and an alkyl cinnamate.
Methyl-3,4,5-trimethoxy cinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 3,4,5-trimethoxycinnamic acid with methanol. It is a member of methoxybenzenes and an alkyl cinnamate.
Brand Name:
Vulcanchem
CAS No.:
7560-49-8
VCID:
VC21149853
InChI:
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
SMILES:
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Molecular Formula:
C13H16O5
Molecular Weight:
252.26 g/mol
Methyl 3,4,5-trimethoxycinnamate
CAS No.: 7560-49-8
Cat. No.: VC21149853
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 3, 4, 5-trimethoxycinnamate, also known as 3, 4, 5-trimethoxycinnamate methyl ester, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Methyl 3, 4, 5-trimethoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3, 4, 5-trimethoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3, 4, 5-trimethoxycinnamate can be found in herbs and spices. This makes methyl 3, 4, 5-trimethoxycinnamate a potential biomarker for the consumption of this food product. Methyl-3,4,5-trimethoxy cinnamate is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 3,4,5-trimethoxycinnamic acid with methanol. It is a member of methoxybenzenes and an alkyl cinnamate. |
|---|---|
| CAS No. | 7560-49-8 |
| Molecular Formula | C13H16O5 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ |
| Standard InChI Key | KLXHCGFNNUQTEY-AATRIKPKSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC |
| Appearance | Powder |
| Melting Point | 99-100°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator